Deoxyarbutin (dA) is a derivative of hydroquinone and arbutin, recognized for its skin lightening properties. It has gained attention due to its potential as a safer alternative to traditional skin lightening agents. The interest in dA stems from its ability to inhibit tyrosinase, a key enzyme in melanin synthesis, which is the pigment responsible for skin color. Research has focused on understanding the mechanism of action, stability, efficacy, and safety of dA in both in vitro and in vivo models12345678910.
Deoxyarbutin acts as a competitive inhibitor of tyrosinase, effectively reducing melanin production. It has been shown to have a lower Ki (inhibition constant) than hydroquinone and arbutin, indicating a higher affinity for the active site of tyrosinase1. Structural and kinetic studies reveal that dA can be hydroxylated by tyrosinase and subsequently oxidized to a quinone, without releasing o-diphenol, a common intermediate in melanin synthesis. This unique behavior of dA contributes to its potent inhibitory effect on melanin synthesis3. Additionally, dA and its derivatives have been found to inhibit melanocyte proliferation without inducing apoptosis or reactive oxygen species (ROS) production, which is a significant advantage over hydroquinone9.
The primary application of dA is in the cosmetic and pharmaceutical industries as a skin lightening agent. Clinical trials have demonstrated that topical treatment with dA significantly reduces overall skin lightness and improves solar lentigines, with a notable effect in both light and dark skin individuals1. Moreover, dA has been shown to possess a potent skin-lightening capacity without discernible cytotoxicity against melanosomes, suggesting a favorable safety profile for cosmetic use2.
The stability of dA is a concern, as it is thermolabile and can decompose into hydroquinone. Studies have been conducted to improve the stability of dA in formulations, such as using an anhydrous emulsion system, which has shown to delay the degradation of dA7. Additionally, microemulsion encapsulation of dA has been explored to enhance its anti-melanogenesis activity and reduce cytotoxicity6.
Interestingly, dA has also been found to exhibit antitumor activity against melanoma. In vitro and in vivo studies indicate that dA can inhibit the viability and proliferation of B16F10 melanoma cells, induce cell cycle arrest and apoptosis, and reduce tumor volume and metastasis. This antitumor effect is mediated through a p38-mediated mitochondrial apoptotic pathway4.
Safety is a paramount concern when developing skin-lightening agents. dA has been shown to generate minimal ROS compared to hydroquinone, which is known to induce oxidative stress. This property of dA, along with its lack of cytotoxicity, makes it a relatively safe tyrosinase inhibitor for use in skin lightening or treating hyperpigmented lesions9. However, the potential for dA to decompose into hydroquinone under certain conditions, such as UVB irradiation, necessitates careful consideration of its use and the development of stable formulations5.
CAS No.: 1334714-66-7
CAS No.: 529-44-2
CAS No.: 5875-50-3
CAS No.: 802855-66-9
CAS No.: 282727-46-2
CAS No.: 163594-75-0